2-Thiophenamine
Overview
Description
2-Thiophenamine, also known as Thiophen-2-amine, is a chemical compound with the empirical formula C4H5NS . It has a molecular weight of 99.15 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-Thiophenamine, has been a topic of interest in recent years . Various strategies have been developed for the synthesis of thiophene derivatives, including heterocyclization of various substrates . Green methodologies have also been explored for the synthesis of 2-aminothiophenes .
Molecular Structure Analysis
The molecular structure of 2-Thiophenamine consists of a five-membered ring with one sulfur atom . The Hill notation for its empirical formula is C4H5NS .
Scientific Research Applications
Bioisosteres and Pharmacological Applications
2-Thiophenamine and its analogs have been studied for their potential as bioisosteres, particularly in the realm of pharmacology. For instance, thiophene analogs of 2-aminotetralins and hexahydronaphthoxazines were investigated for their ability to decrease striatal dopamine release and effects on locomotor activity. These studies found that incorporating a thiophene moiety significantly improved the relative oral bioavailability compared to other compounds, suggesting its potential as a bioisostere for a phenol group in hydroxylated 2-aminotetralins (Rodenhuis, Timmerman, Wikström, & Dijkstra, 2000).
Analytical Chemistry and Sensing Applications
In analytical chemistry, 2-Thiophenamine derivatives have been utilized in the development of sensors. A notable example is a PVC membrane electrode based on bis-2-thiophenal propanediamine (TPDA), which exhibits a Nernstian response for Cu2+ over a wide concentration range. This electrode demonstrated high selectivity and sensitivity, and its potential for practical applications like the direct determination of copper in black tea was highlighted (Ganjali, Poursaberi, Babaei, Rouhani, Yousefi, Kargar-Razi, Moghimi, Aghabozorg, & Shamsipur, 2001).
Material Science and Nanotechnology
Thiophene-based compounds are also significant in material science and nanotechnology. Their application extends to electronic and optoelectronic devices, conductive polymers, and biodiagnostics. For instance, a study on 2- and 3-thiopheneacetic acid methyl esters provided insights into their molecular and electronic structure, which is crucial for their application in these fields (Roux, Temprado, Notario, Chickos, Santos, & da Silva, 2007).
Biomedical Applications
In the field of biomedicine, thiophene derivatives have been explored for their cytotoxic and antimicrobial activities. For example, copper complexes of N-imine pendant derivatives of 2-(methylthio)aniline were synthesized and tested for antimicrobial activity, showing significant effects against specific bacteria. Their cytotoxicity on mammalian cell cultures was also assessed, revealing notable biocompatibility and potential for therapeutic applications (Cross, Ang, Richards, Clemens, Muthukumar, McDonald, Woodfolk, Ckless, & Bierenstiel, 2017).
Fluorescent Sensing and Imaging
The development of fluorescent sensors and imaging agents is another area where thiophene compounds have been effectively applied. A study on novel Eu3+ nanophosphor complexes containing thiophenamine derivatives demonstrated their potential in fluorescent sensing for highly sensitive detection of latent fingerprints and anti-counterfeiting applications (Fouad & Saif, 2020).
Medicinal Chemistry
Thiophene and its substituted derivatives have shown a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities. The synthesis and characterization of novel thiophene moieties continue to be a topic of interest for medicinal chemists, aiming to develop more effective pharmacological agents (Shah & Verma, 2018).
Environmental Applications
Thiophenamines have also been applied in environmental monitoring. For instance, a two-photon fluorescent turn-on probe with far-red emission was developed for thiophenols detection, showcasing its application in visualizing thiophenol species in biological samples and addressing environmental health concerns (Shang, Chen, Tang, Ma, & Lin, 2017).
Electronic and Optical Materials
Thiophene-based materials have been recognized for their semiconductor and fluorescent properties, finding applications in electronic and optoelectronic devices, as well as in the selective detection of biopolymers. This versatility has made them a subject of interdisciplinary research, blending chemistry with material science (Barbarella, Melucci, & Sotgiu, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
thiophen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQWRXYOTXRDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210601 | |
Record name | 2-Thiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenamine | |
CAS RN |
616-46-6 | |
Record name | 2-Aminothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Thiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-THIOPHENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9MN5C2AMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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